

D-Erythronolactone and its derivatives

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Compound of Interest

Compound Name: **D-Erythronolactone**

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An In-Depth Technical Guide to **D-Erythronolactone** and its Derivatives

Abstract

D-Erythronolactone, a cyclic monosaccharide and a member of the butan-4-olide family, serves as a pivotal chiral building block in modern organic synthesis.^{[1][2]} Its unique stereochemistry and versatile functionality make it an invaluable precursor for the enantioselective synthesis of complex natural products and pharmacologically active molecules.^[3] This guide provides a comprehensive technical overview of **D-Erythronolactone**, covering its fundamental physicochemical properties, established synthetic methodologies, and the preparation of its key derivatives. Furthermore, it delves into its applications as a chiral synthon and explores its documented biological activities, offering insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols and process workflows are included to bridge theoretical knowledge with practical application.

Physicochemical Properties of D-Erythronolactone

D-Erythronolactone, systematically named (3R,4R)-3,4-dihydroxyoxolan-2-one, is a white crystalline solid.^{[2][4]} Its polarity, conferred by the two hydroxyl groups and the lactone ring, dictates its solubility primarily in water and polar organic solvents like methanol and DMSO.^{[1][4]} The stability of the five-membered lactone ring is a key feature, though it can be hydrolyzed under basic conditions.^[1]

Table 1: Core Physicochemical Data for **D-Erythronolactone**

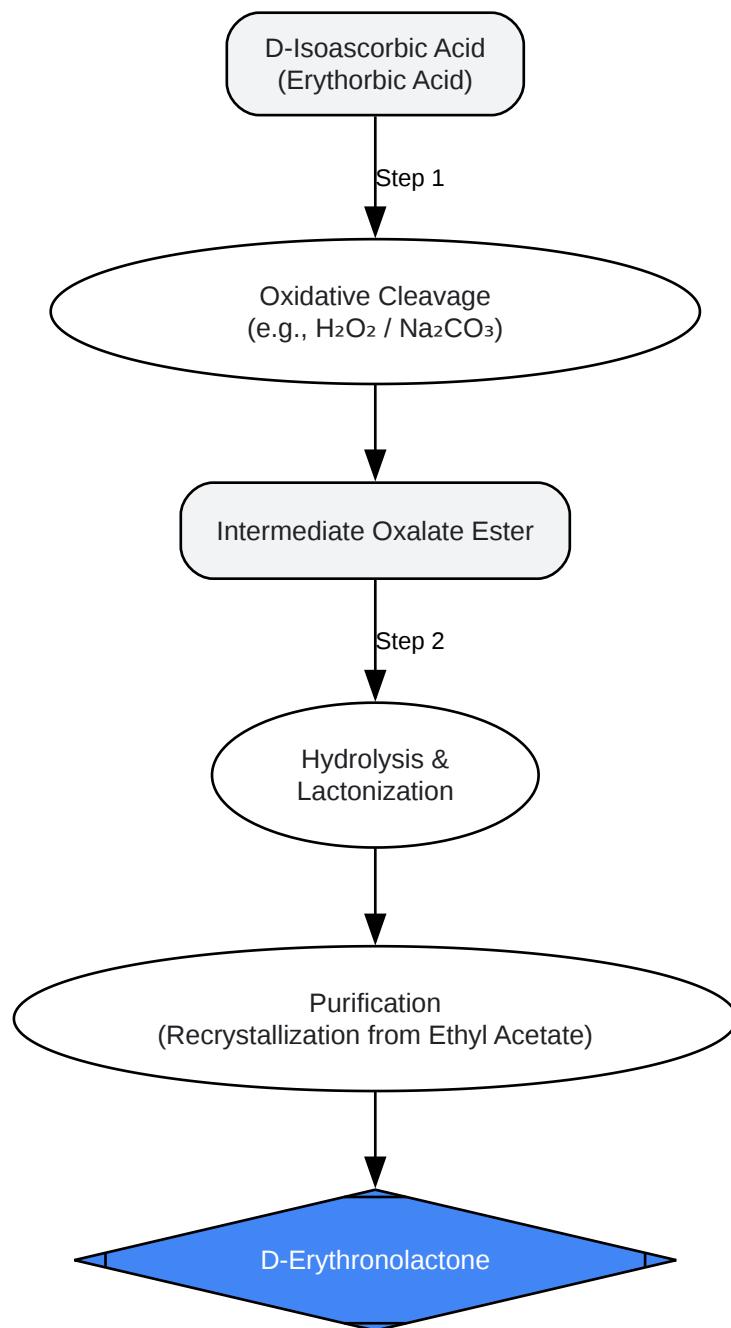
Property	Value	Source(s)
CAS Number	15667-21-7	[1] [5]
Molecular Formula	C ₄ H ₆ O ₄	[2] [4]
Molecular Weight	118.09 g/mol	[1] [2]
IUPAC Name	(3R,4R)-3,4-dihydroxyoxolan-2-one	[1] [2]
Melting Point	100-105 °C	[4] [5] [6] [7]
Boiling Point	~340 °C (est.)	[1]
Solubility	674 mg/mL in water at 25°C	[1]
Optical Rotation [α] ²⁰ /D	-71° to -73.2° (c=1 in H ₂ O)	[5] [6]
Appearance	White to off-white crystalline solid	[4]

Synthesis of D-Erythronolactone

While **D-Erythronolactone** can be synthesized from various precursors like D-ribose or D-glucose, these routes often involve multiple steps and yield modest results.[\[6\]](#) A highly efficient and widely adopted method is the oxidative degradation of D-isoascorbic acid (erythorbic acid), a readily available and inexpensive starting material.[\[6\]](#)[\[8\]](#) This approach provides a direct and scalable pathway to the target molecule.

Synthesis Workflow from D-Isoascorbic Acid

The conversion involves the oxidative cleavage of the double bond in D-isoascorbic acid. This process can be achieved using reagents like ozone or, more commonly in scaled-up processes, through a controlled reaction with hydrogen peroxide in the presence of a base.[\[8\]](#) The resulting intermediate is then lactonized to yield **D-Erythronolactone**.



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Caption: High-level workflow for the synthesis of **D-Erythronolactone**.

Detailed Experimental Protocol: Synthesis from D-Isoascorbic Acid

This protocol is adapted from established literature procedures for laboratory-scale synthesis. [6][8] The rationale for using a carbonate solution is to maintain a basic pH, which facilitates the oxidative cleavage while minimizing side reactions. The final purification by recrystallization from ethyl acetate is effective for removing inorganic byproducts like sodium chloride and oxalic acid.[8]

Materials:

- D-Isoascorbic Acid
- Sodium Carbonate (Na_2CO_3)
- 30% Hydrogen Peroxide (H_2O_2)
- Concentrated Hydrochloric Acid (HCl)
- Ethyl Acetate
- Deionized Water

Procedure:

- Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve D-isoascorbic acid in a solution of sodium carbonate in deionized water.
- Oxidation: Slowly add 30% hydrogen peroxide to the cooled solution while maintaining the temperature below 10°C. The slow addition is critical to control the exothermic reaction.
- Quenching & Acidification: After the addition is complete, allow the mixture to stir for 1-2 hours. Carefully acidify the solution with concentrated HCl to a pH of ~2. This step protonates the intermediate and prepares it for extraction.
- Workup: Concentrate the aqueous solution under reduced pressure to obtain a semi-solid residue.
- Extraction & Purification: Triturate the residue with hot ethyl acetate multiple times to extract the product, leaving behind inorganic salts.[6][8]

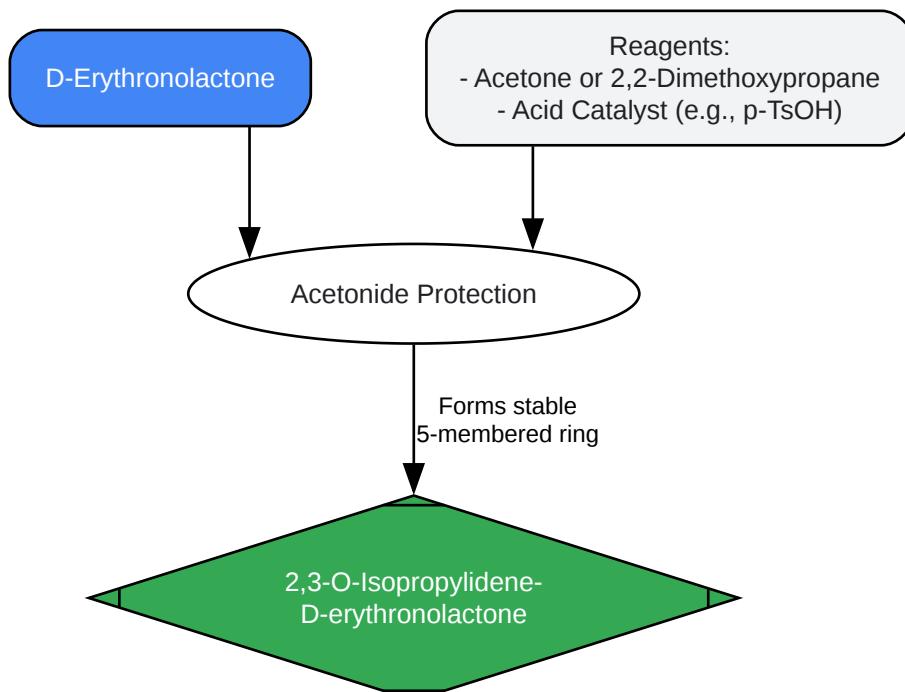
- Crystallization: Combine the ethyl acetate fractions, concentrate the volume, and cool to induce crystallization.
- Isolation: Filter the resulting white crystals, wash with cold ethyl acetate, and dry under vacuum to yield pure **D-Erythronolactone**.
- Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and by measuring its melting point and specific rotation.[1][2]

Key Derivatives and Their Synthesis

The true synthetic utility of **D-Erythronolactone** lies in its derivatization, which allows for regioselective manipulation of its functional groups.

2,3-O-Isopropylidene-D-erythronolactone

Protecting the cis-diol as an acetonide is a cornerstone strategy in carbohydrate chemistry. The resulting 2,3-O-Isopropylidene derivative is more soluble in organic solvents and allows for selective reactions at other positions. This derivative is a crucial intermediate for synthesizing molecules like leukotrienes and pyrrolizidine alkaloids.[3][6]



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Caption: Synthesis of 2,3-O-Isopropylidene-**D-erythronolactone**.

Protocol: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

This procedure utilizes 2,2-dimethoxypropane as both a reagent and a water scavenger, driving the equilibrium towards the protected product.[\[6\]](#)

Materials:

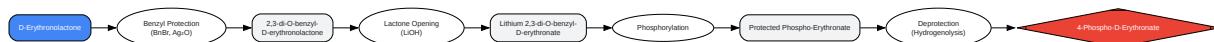
- **D-Erythronolactone**
- 2,2-Dimethoxypropane
- Acetone (anhydrous)
- p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
- Triethylamine
- Drying agent (e.g., anhydrous Na_2SO_4)

Procedure:

- Reaction: Suspend **D-Erythronolactone** in anhydrous acetone. Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.
- Monitoring: Stir the mixture at room temperature. The reaction can be monitored by TLC until the starting material is consumed.
- Quenching: Neutralize the acid catalyst by adding triethylamine.
- Workup: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the solution. The crude product can be purified by silica gel chromatography or recrystallization to yield the pure acetonide.

4-Phospho-D-Erythronate

D-Erythronolactone is a precursor for synthesizing biologically relevant molecules. A prime example is the synthesis of 4-Phospho-D-erythronate, an intermediate in the bacterial synthesis of pyridoxal 5'-phosphate (PLP, a form of Vitamin B6) and an inhibitor of ribose 5-phosphate isomerase.[9]



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Caption: Synthetic pathway to 4-Phospho-D-Erythronate.[9]

The causality of this multi-step synthesis is clear: benzyl groups are chosen as protecting groups for the hydroxyls because they are stable to the basic conditions of lactone opening and can be removed cleanly in the final step by hydrogenolysis without affecting the phosphate group.[9]

Applications and Biological Activity Role in Organic Synthesis

D-Erythronolactone and its derivatives are primarily valued as chiral synthons.[3] The fixed stereochemistry of the two hydroxyl groups provides a reliable scaffold for building stereochemically complex molecules. Its derivatives have been instrumental in the total synthesis of various natural products.[6]

Biological and Therapeutic Potential

The lactone functional group is a common motif in many biologically active natural products, known to exhibit a wide range of activities including antimicrobial, anti-inflammatory, and anti-tumor effects.[10][11]

- Antimicrobial and Antioxidant Properties: **D-Erythronolactone** itself has been reported to possess antibacterial, antifungal, and antioxidant properties.[1]

- Collagen Stimulation: It has also been shown to stimulate collagen production, suggesting potential applications in wound healing and tissue repair.[1]
- Anti-cancer and Anti-diabetic Potential: Preliminary research indicates that **D-Erythronolactone** may be a potential therapeutic agent for diseases like cancer and diabetes, although this area requires more extensive investigation.[1] The broader class of natural and synthetic lactones has shown significant promise as anticancer agents.[10][12]
- Metabolic Relevance: It has been identified in human urine, suggesting it is part of human metabolism, likely formed from the lactonization of erythronic acid.

Conclusion and Future Outlook

D-Erythronolactone is more than a simple cyclic sugar; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its straightforward synthesis and the ability to be converted into a variety of functionalized chiral derivatives ensure its continued relevance in the synthesis of high-value, complex molecules. The emergent biological activities of the core molecule and the established pharmacological importance of the lactone class of compounds suggest that **D-Erythronolactone** and its novel derivatives represent a promising area for future research in drug discovery and development. Further exploration of its biological mechanisms and the synthesis of new derivatives could unlock significant therapeutic potential.

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